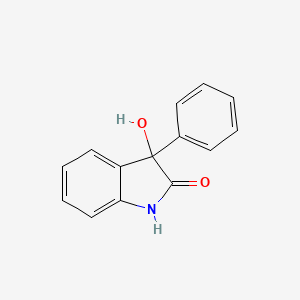

3-Hydroxy-3-phenylindolin-2-one

CAS No.: 1848-24-4

Cat. No.: VC3833046

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1848-24-4 |

|---|---|

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 3-hydroxy-3-phenyl-1H-indol-2-one |

| Standard InChI | InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16) |

| Standard InChI Key | CYPJCGXWLXXEHL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-3-phenylindolin-2-one (C₁₄H₁₁NO₂) features an indolin-2-one backbone substituted at the 3-position with both a hydroxyl (-OH) and phenyl (C₆H₅) group. X-ray crystallographic data confirms a planar indole ring system with the phenyl group adopting a pseudo-axial orientation relative to the hydroxyl moiety . This spatial arrangement facilitates hydrogen bonding and π-π stacking interactions, critical for its biological activity.

Physicochemical Profile

The compound’s solubility profile is polar solvent-dependent, with moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited aqueous solubility .

Synthetic Methodologies

Grignard Reagent-Mediated Addition

The most widely reported method involves reacting N-protected isatin derivatives with phenylmagnesium bromide under anhydrous conditions :

-

Procedure:

-

Dissolve N-methylisatin (1 equiv) in tetrahydrofuran (THF) at -78°C.

-

Add phenylmagnesium bromide (1.2 equiv) dropwise.

-

Warm to room temperature, quench with NH₄Cl, and purify via column chromatography.

-

-

Advantages: High atom economy, scalability to gram quantities.

Three-Component Coupling

A metal-free approach utilizes N-protected isatin, aryne precursors, and 1,3-cyclodione:

-

Conditions: Dichloromethane, room temperature, 12–24 hours.

-

Yield: 55–70%

Industrial Production Challenges

While no large-scale manufacturing processes are documented, potential strategies include:

-

Continuous Flow Reactors: To enhance reaction efficiency and safety during Grignard additions.

-

Catalytic Asymmetric Synthesis: Employing chiral ligands to access enantiomerically pure forms for pharmaceutical use .

Chemical Reactivity and Derivitization

Oxidation Reactions

-

Reagents: KMnO₄ (aqueous), CrO₃ (acidic conditions).

-

Products: 3-Keto derivatives (e.g., 3-phenylindolin-2,3-dione).

Reduction Pathways

-

Reagents: NaBH₄ (methanol), LiAlH₄ (ether).

-

Products: 3-Phenylindoline-2-ol (secondary alcohol).

Electrophilic Substitution

The phenyl ring undergoes halogenation and nitration at the para position due to electron-donating effects from the indole nitrogen .

Table 1: Representative Derivatives and Their Applications

Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition

-

MAO-A Selectivity: IC₅₀ = 0.009 μM for 1-benzyl-3-(4'-hydroxyphenacyl) analog .

-

Structural Determinants:

Table 2: Cytotoxicity Profiles Across Cell Lines

| Cell Line | Origin | GI₅₀ (μM) | Reference |

|---|---|---|---|

| TC32 | Ewing’s sarcoma | 0.9 | |

| HL-60(TB) | Leukemia | 2.1 | |

| A549/ATTC | Non-small cell lung | 0.19 |

Mechanistic Insights:

-

Induces phosphorylation of eIF2α, disrupting protein synthesis in cancer cells .

-

Activates pro-apoptotic pathways via caspase-3/7 activation .

Comparative Analysis with Structural Analogs

3-Hydroxyindolin-2-one vs. 3-Phenylindolin-2-one

-

Bioactivity: Phenyl substitution enhances MAO-A affinity by 100-fold compared to des-phenyl analogs .

-

Solubility: LogP increases from 1.12 (des-phenyl) to 1.96 (phenyl), impacting blood-brain barrier permeability .

Fluorinated Derivatives

Industrial and Pharmaceutical Applications

Drug Development Candidates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume